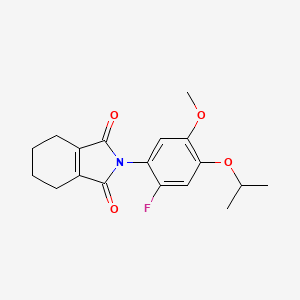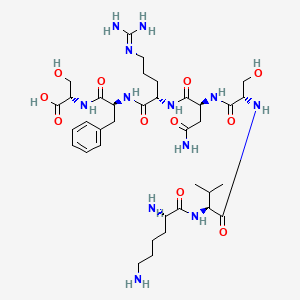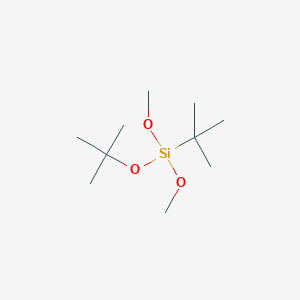
tert-Butoxy(tert-butyl)dimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based compound characterized by the presence of tert-butoxy and dimethoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+2(CH3)3COH→(CH3)3CO-SiCl3+HCl
This intermediate can then be further reacted with methanol to form this compound:
(CH3)3CO-SiCl3+2CH3OH→(CH3)3CO-Si(OCH3)2+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of methanol.
Substitution: Replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.
Mecanismo De Acción
The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.
Comparación Con Compuestos Similares
Similar Compounds
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a silicon-sulfur-hydrogen functional group.
tert-Butyl Ethers of Renewable Diols: Includes compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether.
Uniqueness
tert-Butoxy(tert-butyl)dimethoxysilane is unique due to its combination of tert-butoxy and dimethoxy groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and polymer formation.
Propiedades
Número CAS |
133978-53-7 |
|---|---|
Fórmula molecular |
C10H24O3Si |
Peso molecular |
220.38 g/mol |
Nombre IUPAC |
tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3 |
Clave InChI |
AQPCDBILXLZJIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C(C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
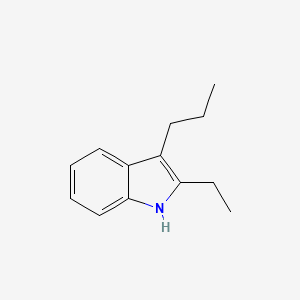


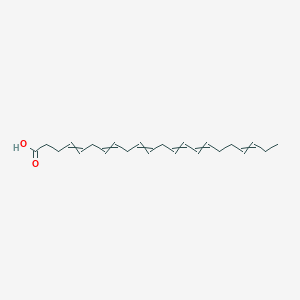
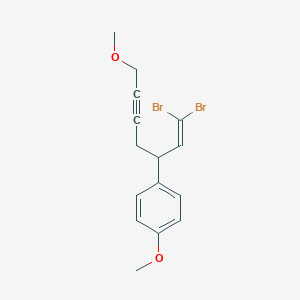

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

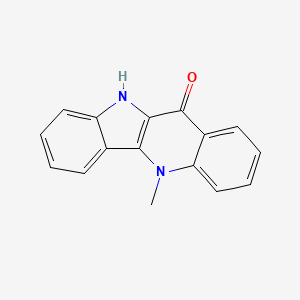
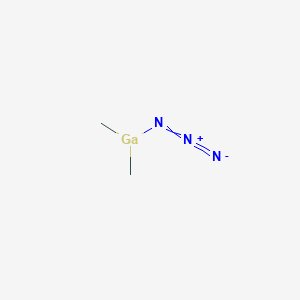
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
